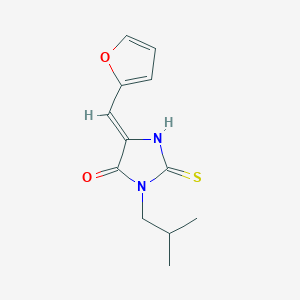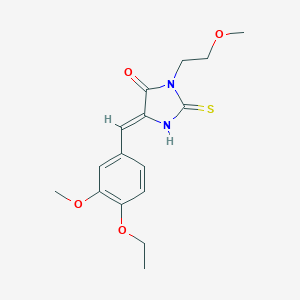
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione, also known as CDBIM, is a novel imidazolidine-2,4-dione derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its ease of synthesis, which makes it readily available for laboratory experiments. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its poor solubility in water, which may hinder its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to elucidate the exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is a novel imidazolidine-2,4-dione derivative that has shown promising therapeutic potential in various scientific research applications. Its ease of synthesis, potent anticancer activity, and diverse biochemical and physiological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can be synthesized through a simple one-pot reaction between 4-chlorophenylhydrazine, 3,5-dibromo-4-hydroxybenzaldehyde, and barbituric acid in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The synthesis of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is relatively easy and can be carried out in a short period of time.
Aplicaciones Científicas De Investigación
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to have anti-inflammatory, antioxidant, and antiviral properties. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have neuroprotective effects and may be a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C16H9Br2ClN2O3 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(5E)-3-(4-chlorophenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Br2ClN2O3/c17-11-5-8(6-12(18)14(11)22)7-13-15(23)21(16(24)20-13)10-3-1-9(19)2-4-10/h1-7,22H,(H,20,24)/b13-7+ |
Clave InChI |
IRCAMXATBPTMJB-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
